molecular formula C11H18O B12666913 3-(1,3-Dimethyl-3-cyclohexenyl)propanal CAS No. 71735-72-3

3-(1,3-Dimethyl-3-cyclohexenyl)propanal

Cat. No.: B12666913
CAS No.: 71735-72-3
M. Wt: 166.26 g/mol
InChI Key: HAEFRQLHXUHJJP-LLVKDONJSA-N
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Description

3-Cyclohexene-1-propanal, 1,3-dimethyl- is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexene, featuring a propanal group and two methyl groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-propanal, 1,3-dimethyl- can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene ring. The reaction conditions typically require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-Cyclohexene-1-propanal, 1,3-dimethyl- may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-propanal, 1,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclohexene-1-propanal, 1,3-dimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-propanal, 1,3-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The presence of the aldehyde group allows it to participate in nucleophilic addition reactions, which are crucial in many biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for a wide range of chemical transformations and makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

71735-72-3

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

3-[(1R)-1,3-dimethylcyclohex-3-en-1-yl]propanal

InChI

InChI=1S/C11H18O/c1-10-5-3-6-11(2,9-10)7-4-8-12/h5,8H,3-4,6-7,9H2,1-2H3/t11-/m1/s1

InChI Key

HAEFRQLHXUHJJP-LLVKDONJSA-N

Isomeric SMILES

CC1=CCC[C@](C1)(C)CCC=O

Canonical SMILES

CC1=CCCC(C1)(C)CCC=O

Origin of Product

United States

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